molecular formula C19H20N2O3S B3298067 N-(4-ethylphenyl)-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide CAS No. 896375-46-5

N-(4-ethylphenyl)-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide

Cat. No.: B3298067
CAS No.: 896375-46-5
M. Wt: 356.4 g/mol
InChI Key: OXKQLQYPWWDSFM-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its tricyclic framework, which includes a sulfonamide group, making it a subject of interest in both synthetic organic chemistry and applied research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions. For instance, starting from a suitable aromatic precursor, cyclization can be induced using reagents like phosphorus oxychloride (POCl3) under reflux conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the tricyclic intermediate with sulfonyl chloride in the presence of a base such as triethylamine (TEA).

    Ethylation: The final step involves the ethylation of the aromatic ring, which can be achieved using ethyl iodide (C2H5I) in the presence of a strong base like sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the sulfonamide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: HNO3 in sulfuric acid for nitration, Br2 in acetic acid for bromination.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, N-(4-ethylphenyl)-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. The sulfonamide group is known for its antibacterial properties, and modifications of the tricyclic core can lead to compounds with enhanced biological activity.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the tricyclic core can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethoxyphenyl)-N’-(4-ethylphenyl)-ethlyene diamide
  • 3-oxo-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),4,6,8,10-pentaene-9-sulfonyl chloride

Uniqueness

Compared to similar compounds, N-(4-ethylphenyl)-2-oxo-1-azatricyclo[6310^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide stands out due to its unique tricyclic structure and the presence of both sulfonamide and ethyl groups

Properties

IUPAC Name

N-(4-ethylphenyl)-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-2-13-5-7-16(8-6-13)20-25(23,24)17-10-14-4-3-9-21-18(22)12-15(11-17)19(14)21/h5-8,10-11,20H,2-4,9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXKQLQYPWWDSFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CC(=O)N4CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-ethylphenyl)-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide
Reactant of Route 2
N-(4-ethylphenyl)-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide
Reactant of Route 3
Reactant of Route 3
N-(4-ethylphenyl)-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide
Reactant of Route 4
Reactant of Route 4
N-(4-ethylphenyl)-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide
Reactant of Route 5
Reactant of Route 5
N-(4-ethylphenyl)-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide
Reactant of Route 6
N-(4-ethylphenyl)-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide

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